2-(1,3-Thiazol-4-ylmethoxy)phenol
Overview
Description
2-(1,3-Thiazol-4-ylmethoxy)phenol is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol This compound features a phenol group attached to a thiazole ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)phenol typically involves the reaction of 4-chloromethylthiazole with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methoxy linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-4-ylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1,3-Thiazol-4-ylmethoxy)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenol group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking or coordinate with metal ions. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylmethoxy)phenol: Similar structure but with a benzothiazole ring instead of a thiazole ring.
2-(1,3-Oxazol-4-ylmethoxy)phenol: Contains an oxazole ring instead of a thiazole ring.
2-(1,3-Thiazol-2-ylmethoxy)phenol: The thiazole ring is attached at a different position.
Uniqueness: 2-(1,3-Thiazol-4-ylmethoxy)phenol is unique due to the specific positioning of the thiazole ring and the methoxy linkage, which can influence its reactivity and interactions. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-3-1-2-4-10(9)13-5-8-6-14-7-11-8/h1-4,6-7,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGDPJASBDTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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